Cas no 2437-75-4 ((1S,4R)-1,7,7-trimethylbicyclo2.2.1hept-2-ene)

(1S,4R)-1,7,7-trimethylbicyclo2.2.1hept-2-ene structure
2437-75-4 structure
Product Name:(1S,4R)-1,7,7-trimethylbicyclo2.2.1hept-2-ene
CAS No:2437-75-4
MF:C10H16
MW:136.234043121338
CID:1420062
PubChem ID:11062489
Update Time:2025-04-20

(1S,4R)-1,7,7-trimethylbicyclo2.2.1hept-2-ene Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1S)-
    • (1S,4α)-1,7,7-Trimethylbicyclo[2.2.1]hepta-2-ene
    • (4S)-4,7,7-trimethylbicyclo[2.2.1]hept-2-ene
    • (1S,4R)-1,7,7-trimethylbicyclo2.2.1hept-2-ene
    • 2-Bornene, (-)-
    • Bicyclo(2.2.1)hept-2-ene, 1,7,7-trimethyl-, (1S,4R)-
    • (-)-bornylene
    • (-)-(1S,4R)-Bornene
    • 2437-75-4
    • V51C631NCM
    • EN300-182840
    • Bicyclo(2.2.1)hept-2-ene, 1,7,7-trimethyl-, (1S)-
    • (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
    • (1S,4R)-(-)-2-bornene
    • Bornylene, (-)-
    • (1S,4R)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-ene
    • (-)-Bornene
    • UNII-V51C631NCM
    • Q27895992
    • Inchi: 1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m0/s1
    • InChI Key: KUKRLSJNTMLPPK-WCBMZHEXSA-N
    • SMILES: C1(C)(C)[C@H]2C=C[C@]1(C)CC2

Computed Properties

  • Exact Mass: 136.12528
  • Monoisotopic Mass: 136.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

(1S,4R)-1,7,7-trimethylbicyclo2.2.1hept-2-ene Pricemore >>

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